1-Ethyl-3,5-dimethyl-1H-pyrazole

概要

説明

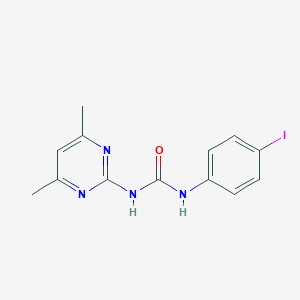

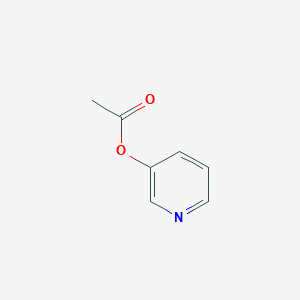

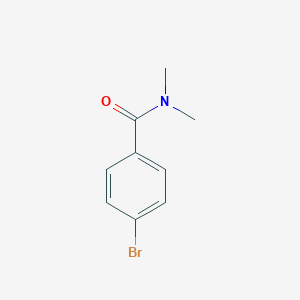

1-Ethyl-3,5-dimethyl-1H-pyrazole (EDMP) is an organic compound belonging to the pyrazole family of heterocyclic compounds. It is an aromatic compound, containing a five-membered ring composed of four carbon atoms and one nitrogen atom. EDMP has been extensively studied in the scientific community due to its potential applications in the fields of medicine and biochemistry.

科学的研究の応用

Crystallography and Tautomerism

1-Ethyl-3,5-dimethyl-1H-pyrazole, as a pyrazole derivative, finds applications in crystallography and the study of tautomerism. A study involving NH-pyrazoles, closely related to this compound, revealed insights into their structure and tautomerism. The structures of these pyrazoles were determined by X-ray crystallography, and their tautomerism in solution and solid state was analyzed using NMR spectroscopy (Cornago et al., 2009).

Chemical Synthesis

This compound is involved in chemical synthesis processes. It serves as an intermediate in the production of other chemical compounds, such as pyrazole formate derivatives, which are intermediates for new insecticides (Sun Xiao-qiang, 2007).

Structural Analysis

Research on this compound includes analyzing its structural aspects. Studies on similar pyrazole compounds have been conducted to understand their crystal structure and molecular geometry, contributing to the knowledge of pyrazole chemistry (Rodier et al., 1994).

Biological Activity

Some derivatives of this compound have been synthesized and screened for their biological activities, such as antibacterial properties. This highlights the potential of this compound derivatives in pharmaceutical research (Al-Smaisim, 2012).

Ligand Synthesis and Metal Complex Formation

This compound plays a role in the synthesis of ligands and their subsequent formation of metal complexes. These complexes have applications in various fields, including catalysis and materials science (Esquius et al., 2000).

Cytotoxicity and Anticancer Research

Derivatives of this compound have been evaluated for their cytotoxic properties against tumor cell lines, suggesting their potential use in anticancer research (Kodadi et al., 2007).

Safety and Hazards

将来の方向性

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that 1-Ethyl-3,5-dimethyl-1H-pyrazole, as a member of the pyrazole family, may also find increasing applications in these areas in the future.

作用機序

Target of Action

1-Ethyl-3,5-dimethyl-1H-pyrazole is a derivative of pyrazole, a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . .

Mode of Action

For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . A molecular simulation study of a specific pyrazole derivative revealed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

Pyrazole derivatives have been found to impact various biochemical pathways due to their diverse pharmacological effects .

Result of Action

Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

生化学分析

Biochemical Properties

The nature of these interactions can be influenced by the structure of the pyrazole, including any substitutions at various positions on the ring .

Cellular Effects

Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects . These effects are likely to be mediated through interactions with various cellular processes and pathways.

Molecular Mechanism

Pyrazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

1-ethyl-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-4-9-7(3)5-6(2)8-9/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTANXHOAUWNIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340600 | |

| Record name | 1-Ethyl-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17629-26-4 | |

| Record name | 1-Ethyl-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one](/img/structure/B97623.png)

![Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilide](/img/structure/B97629.png)